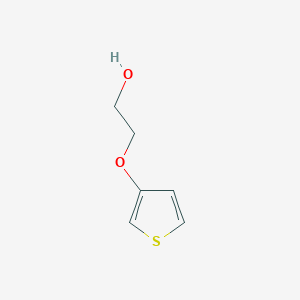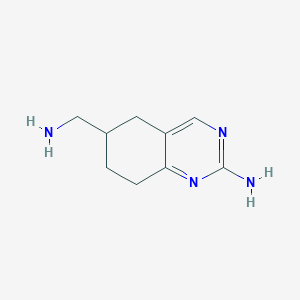
3-(2-hydroxyethoxy)thiophene
Vue d'ensemble
Description
3-(2-hydroxyethoxy)thiophene is an organic compound featuring a thiophene ring bonded to an ethanol moiety through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethoxy)thiophene typically involves the reaction of thiophene-3-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of thiophene-3-ol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene-3-ylmethanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products:
Oxidation: Thiophene-3-carboxylic acid or thiophene-3-aldehyde.
Reduction: Thiophene-3-ylmethanol.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(2-hydroxyethoxy)thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethoxy)thiophene involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the ethanol moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and cellular processes.
Comparaison Avec Des Composés Similaires
Thiophene-2-ethanol: Similar structure but with the ethanol moiety attached to the 2-position of the thiophene ring.
Thiophene-3-methanol: Contains a methanol group instead of an ethanol group.
2-(Thiophen-2-yloxy)-ethanol: Similar structure but with the oxygen and ethanol moiety attached to the 2-position of the thiophene ring.
Uniqueness: 3-(2-hydroxyethoxy)thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C6H8O2S |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
2-thiophen-3-yloxyethanol |
InChI |
InChI=1S/C6H8O2S/c7-2-3-8-6-1-4-9-5-6/h1,4-5,7H,2-3H2 |
Clé InChI |
HDBVEDUEWXRKGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1OCCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid ethyl ester](/img/structure/B8493677.png)
![4-[3-(1-Acetyl-4-piperidyl)-1-propenyl]-6-methoxyquinoline](/img/structure/B8493683.png)







